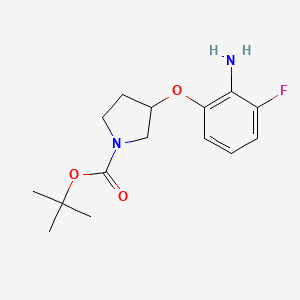![molecular formula C10H7N2O4- B14786625 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as pyridine derivatives can be subjected to cyclization reactions using reagents like acyl bromides and catalysts to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of fibroblast growth factor receptors (FGFRs).
Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells and induce apoptosis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with potential as an enzyme inhibitor.
Indole derivatives: Compounds with a similar structure and diverse biological activities.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester stands out due to its specific inhibitory activity against FGFRs, making it a promising candidate for targeted cancer therapy. Its unique structure allows for selective binding to the receptor, which can be advantageous in reducing off-target effects .
Propiedades
Fórmula molecular |
C10H7N2O4- |
|---|---|
Peso molecular |
219.17 g/mol |
Nombre IUPAC |
2-methoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)7-6(9(13)14)5-3-2-4-11-8(5)12-7/h2-4H,1H3,(H,11,12)(H,13,14)/p-1 |
Clave InChI |
AKVAUGZTQYHWOQ-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=C(C2=C(N1)N=CC=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


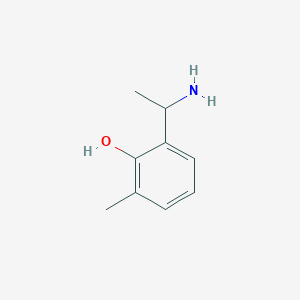


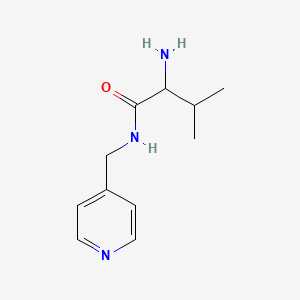
![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)

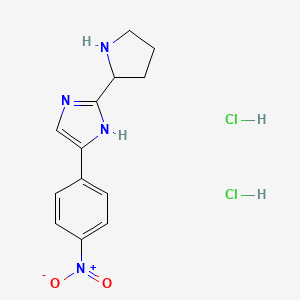
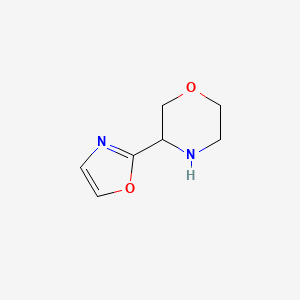
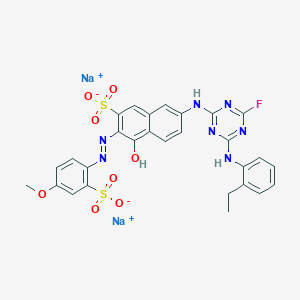
phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
![1-Methyl-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B14786617.png)
![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)
